molecular formula C30H46O3 B176659 Ganoderiol F CAS No. 114567-47-4

Ganoderiol F

Numéro de catalogue: B176659
Numéro CAS: 114567-47-4
Poids moléculaire: 454.7 g/mol
Clé InChI: JVGJXXNUVVQEIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ganoderiol F is a lanostane-type triterpenoid predominantly isolated from Ganoderma species, including G. lucidum, G. sinense, and G. leucocontextum . Its chemical structure is characterized by a tetracyclic lanostane skeleton with hydroxyl groups at C-26 and C-27, a ketone at C-3, and conjugated double bonds at positions 7,9(11), and 24 (Figure 1) . This compound exhibits diverse pharmacological activities, such as antitumor, anti-HIV, anti-inflammatory, and FXR (farnesoid X receptor) modulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ganoderiol F can be isolated from Ganoderma lucidum through a series of extraction and purification processes. The typical method involves the following steps:

    Extraction: The fruiting bodies of Ganoderma lucidum are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

    Fractionation: The crude extract is fractionated using solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    Purification: The fractions are further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) and column chromatography, to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as submerged fermentation, have also been explored to enhance the yield of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ganoderiol F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ganodermatriol.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: Ganodermatriol

    Reduction: Modified triterpenoids with altered functional groups

    Substitution: Derivatives of this compound with new functional groups

Applications De Recherche Scientifique

Scientific Research Applications

Ganoderiol F has been extensively studied for its potential applications across various domains:

Cancer Research

  • Mechanism of Action : this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting CDK4/CDK6 activity. This action prevents the transition from the G1 phase to the S phase of the cell cycle .
  • Case Study : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to up-regulate pro-apoptotic factors like Foxo3 while down-regulating anti-apoptotic proteins such as c-Myc and Bcl-2 .

Antimicrobial Properties

  • Activity Against Pathogens : Research indicates that this compound exhibits antimicrobial effects, including activity against human immunodeficiency virus (HIV) protease and other pathogens . Its IC50 values against HIV protease range from 20-40 µM, showcasing its potential as an antiviral agent .

Biochemical Studies

  • Cellular Effects : The compound influences various cellular pathways, impacting gene expression and cellular metabolism. It has been utilized as a model compound for studying triterpenoid synthesis and reactions .

Nutraceutical Development

  • Health Benefits : Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals and functional foods aimed at enhancing health and preventing diseases .

Pharmacokinetics and Biochemical Properties

The pharmacokinetics of this compound have been studied in animal models, revealing its absorption and metabolic pathways. It interacts with various enzymes and proteins crucial for cell cycle progression .

Future Perspectives

Research on this compound continues to expand, with ongoing studies aimed at elucidating its full potential in cancer therapy and other therapeutic areas. The compound's ability to modulate critical cellular pathways suggests it could be a valuable addition to current treatment regimens for various cancers.

Comparaison Avec Des Composés Similaires

Key Properties :

  • Molecular Formula : C₃₀H₄₆O₃
  • Purity : >96% (HPLC-grade)
  • Bioactivities :
    • Inhibits HIV-1 protease (IC₅₀: 20–40 µM) .
    • Reverses multidrug resistance in cancer cells by suppressing P-glycoprotein transport .
    • Activates FXR (EC₅₀: 5.0 µM), modulating cholesterol metabolism .
    • Induces G1-phase cell cycle arrest in breast cancer by downregulating CDK4/CDK6 .

Ganoderiol F belongs to the lanostane triterpenoid family, sharing structural and functional similarities with compounds like ganodermanontriol, ergosterol peroxide, ganoderic acids, and lucidenic acids. Below is a detailed comparison based on pharmacological activities and structural features.

FXR Activation and Cholesterol Regulation

This compound and related triterpenoids regulate bile acid synthesis by modulating FXR. Comparative studies reveal differences in potency:

Compound EC₅₀ (µM) Mechanism of Action Source
This compound 5.0 Inhibits CYP7A1 mRNA (cholesterol 7α-hydroxylase) G. lucidum
Ergosterol peroxide 0.85 Strongest FXR activator among Ganoderma triterpenes G. lucidum
Ganodermanontriol 2.5 Modulates FXR and suppresses cholesterol synthesis G. lucidum
CDCA (control) 16.8 Natural FXR ligand Synthetic

Key Insight: Ergosterol peroxide is ~6× more potent than this compound in FXR activation, but this compound still outperforms the synthetic control CDCA .

Antitumor Activity

This compound demonstrates superior antitumor effects compared to other triterpenoids in specific contexts:

Compound Activity Model/Mechanism Efficacy Source
This compound Inhibits CDK4/CDK6, arrests cell cycle at G1 phase Breast cancer (MDA-MB-231, 4T1 cells) Tumor growth inhibition (20 mg/kg/day)
Ganoderic acid DM Cytotoxic against PC-3 and LnCaP cells Prostate cancer IC₅₀: ~10 µM
Lucidenic acid B Induces apoptosis in HL-60 leukemia cells Leukemia Growth inhibition at 25 µM
Ganodermanondiol Reverses multidrug resistance (KBv200 cells) P-glycoprotein inhibition Reversal fold: 4.01

Anti-HIV Activity

This compound and analogs inhibit HIV-1 protease and reverse transcriptase:

Compound Target IC₅₀/Inhibitory Concentration Source
This compound HIV-1 protease 7.8 µg/mL (~20 µM) G. lucidum
Ganodermanontriol HIV-1 protease 7.8 µg/mL G. lucidum
Ganoderic acid B HIV-1 reverse transcriptase 0.17–23 mM G. lucidum
Ganomycin B HIV-1 protease IC₅₀: 20–40 µM G. colossum

Key Insight: this compound and ganodermanontriol show equivalent anti-HIV-1 protease activity, but ganoderic acid B is more potent against reverse transcriptase .

Anti-Inflammatory Effects

This compound suppresses pro-inflammatory cytokines, comparable to other Ganoderma triterpenoids:

Compound Effect on Inflammatory Markers Mechanism Source
This compound Inhibits NO, TNF-α, IL-6, IL-1β Suppresses NF-κB and IκB-α degradation
Ganodermanontriol Reduces NO, PGE2, TNF-α Inhibits Myd88/NF-κB pathway
Ergosterol peroxide Anti-inflammatory in macrophages Not fully elucidated

Key Insight: this compound and ganodermanontriol exhibit similar anti-inflammatory potency, but ergosterol peroxide’s mechanism remains less understood .

Factors Influencing this compound Content

  • Geographic Variation: Vietnamese G. lucidum contains 563.94–1635.06 µg/g (wild) and 65.03–226.71 µg/g (cultivated) of this compound, exceeding Japanese samples .
  • Cultivation Conditions: Wild specimens yield ~8× higher this compound than cultivated ones .

Activité Biologique

Ganoderiol F, a tetracyclic triterpene isolated from various species of the Ganoderma genus, particularly Ganoderma leucocontextum and Ganoderma amboinense, has garnered significant attention for its diverse biological activities, especially in cancer therapy. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic structure, which is typical of triterpenes derived from fungi. Its molecular formula is C30H50O3, and it exhibits a range of pharmacological properties that contribute to its potential therapeutic applications.

Anti-Cancer Activity

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. In studies involving human breast cancer cells (MDA-MB-231), this compound triggered cell death through mechanisms involving the down-regulation of anti-apoptotic proteins such as Bcl-2 and c-Myc, while up-regulating pro-apoptotic factors like Foxo3 .
  • Cell Cycle Arrest : The compound has been identified to cause cell cycle arrest at the G1 phase by inhibiting key cyclins and cyclin-dependent kinases (CDKs) such as cyclin D1, CDK4, and CDK6. This was evidenced in experiments where treatment with this compound led to significant reductions in cell proliferation rates in breast cancer models .
  • Senescence Induction : In addition to apoptosis, this compound has been reported to induce senescence in certain cancer cell lines (e.g., HepG2) by causing growth arrest and morphological changes indicative of senescent cells .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.38Apoptosis via down-regulation of Bcl-2
HepG218.61Senescence induction
K56220.00Cell cycle arrest

In Vivo Studies

In vivo studies utilizing murine models have demonstrated the efficacy of this compound in reducing tumor growth. Mice injected with 4T1 breast cancer cells showed significant tumor size reduction when treated with ethanol extracts containing this compound. The treatment resulted in a marked decrease in tumor weight compared to control groups .

Pharmacokinetics

Research on the metabolism and pharmacokinetics of this compound indicates that it is rapidly absorbed and metabolized in vivo. Studies have shown that after administration in rats, this compound exhibits a relatively short half-life but maintains significant bioactivity due to its potent cytotoxic properties against various cancer cell lines .

Potential Applications

Given its robust biological activities, this compound holds promise for development as an anti-cancer therapeutic agent. Its ability to induce apoptosis and senescence selectively in cancer cells while sparing normal cells positions it as a candidate for further clinical exploration.

Case Studies

  • Breast Cancer : A study highlighted the effects of this compound on MDA-MB-231 cells, demonstrating its potential as a CDK4/CDK6 inhibitor, which could be leveraged for breast cancer treatment .
  • Liver Cancer : In another case study involving HepG2 cells, this compound was shown to effectively inhibit cell proliferation and induce senescence, suggesting its applicability in hepatocellular carcinoma therapies .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate Ganoderiol F’s efficacy in reversing multidrug resistance (MDR) in cancer?

Methodological Answer: The KBv200 human oral epidermoid carcinoma cell line is a standard model for MDR studies. Researchers use MTT assays to measure cell viability and calculate the reversal fold (RF) of drug resistance. For example, this compound demonstrated an RF of 7.09 for docetaxel in KBv200 cells by inhibiting P-glycoprotein (P-gp) transport activity . Additional models include P-gp-overexpressing cell lines (e.g., MCF-7/ADR) to validate specificity.

Q. What chromatographic techniques isolate this compound from Ganoderma lucidum?

Methodological Answer: Isolation involves ethanol extraction followed by silica gel column chromatography for preliminary separation. Preparative high-performance liquid chromatography (HPLC) with a C18 column and UV detection refines purity. Spectroscopic methods (NMR, MS) confirm structural identification .

Q. How is cytotoxicity assessed for this compound in preclinical studies?

Methodological Answer: Cytotoxicity is evaluated via MTT assays. Cells are treated with varying concentrations (e.g., 0–100 µM) of this compound for 48–72 hours. Absorbance at 570 nm is measured, and IC50 values are calculated using nonlinear regression. This compound typically shows low cytotoxicity (IC50 > 50 µM) in non-cancerous cell lines, ensuring selectivity .

Advanced Research Questions

Q. How does this compound inhibit P-gp function without altering its protein expression?

Methodological Answer: this compound competitively binds to P-gp’s substrate-binding pocket, blocking drug efflux. This is validated using fluorescent P-gp substrates (e.g., rhodamine 123) and flow cytometry to quantify intracellular accumulation. Western blotting confirms no changes in P-gp expression levels . Computational docking studies further predict binding affinities to P-gp’s transmembrane domains .

Q. What strategies resolve contradictions in data on this compound’s effects across cell lines?

Methodological Answer: Discrepancies (e.g., variable RF values in different cell lines) require:

  • Dose-response validation : Test a wider concentration range to account for cell-specific sensitivity.
  • Mechanistic redundancy checks : Use siRNA knockdown of P-gp to confirm target specificity.
  • Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and proteomics to identify compensatory resistance pathways .

Q. Can this compound modulate Rho GTPase pathways (e.g., RhoA, Rac1) to enhance chemotherapeutic efficacy?

Methodological Answer: While Ganoderiol A (a structural analog) inhibits RhoA/Rac1/Cdc42 in MDA-MB-231 cells via FAK-SRC-paxillin signaling , this compound’s role remains unconfirmed. Proposed methods:

  • Pull-down assays : Measure active GTP-bound RhoA/Rac1 levels after treatment.
  • Immunofluorescence : Visualize actin cytoskeleton reorganization.
  • Kinase activity profiling : Use phospho-specific antibodies to assess FAK/SRC phosphorylation .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with chemotherapeutics?

Methodological Answer: Chou-Talalay combination index (CI) analysis is recommended. Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Dose-effect curves for this compound and chemotherapeutics (e.g., docetaxel) are generated at fixed ratios (e.g., 1:1, 1:2). Synergistic mechanisms are further explored via isobologram analysis .

Propriétés

IUPAC Name

17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJXXNUVVQEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderiol F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114567-47-4
Record name Ganoderiol F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 - 120 °C
Record name Ganoderiol F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderiol F
Reactant of Route 2
Ganoderiol F
Reactant of Route 3
Ganoderiol F
Reactant of Route 4
Ganoderiol F
Reactant of Route 5
Ganoderiol F
Reactant of Route 6
Ganoderiol F

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.